Cas no 443103-97-7 (A2A receptor antagonist 1)

A2A receptor antagonist 1 structure
Nombre del producto:A2A receptor antagonist 1
A2A receptor antagonist 1 Propiedades químicas y físicas
Nombre e identificación
-
- A2A receptor antagonist 1
- 1-(2-fluorobenzyl)-4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- A2AR antagonist 1
- 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 1-[(2-fluorophenyl)methyl]-4-(2-furanyl)-
- L021748
- HY-102024
- 1-[(2-fluorophenyl)methyl]-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-6-amine
- A2A-IN-1
- GLXC-10910
- A2A receptor antagonist 1?
- SB18815
- SCHEMBL4450557
- CS-6940
- s8575
- G16116
- MS-24489
- CCG-267572
- 1-(2-Fluorobenzyl)-4-(2-furyl)-1H-pyrazolo[3,4-d]pyrimidine-6-amine
- 443103-97-7
- CHEMBL403252
- BDBM50377529
- AKOS040756044
- JEEJMSUHUZNTCD-UHFFFAOYSA-N
- A2Areceptorantagonist1
- DA-70423
- CPI-444 analog
-
- Renchi: 1S/C16H12FN5O/c17-12-5-2-1-4-10(12)9-22-15-11(8-19-22)14(20-16(18)21-15)13-6-3-7-23-13/h1-8H,9H2,(H2,18,20,21)
- Clave inchi: JEEJMSUHUZNTCD-UHFFFAOYSA-N
- Sonrisas: C1(N)=NC(C2=CC=CO2)=C2C=NN(CC3=CC=CC=C3F)C2=N1
Atributos calculados
- Calidad precisa: 309.10258819g/mol
- Masa isotópica única: 309.10258819g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 3
- Complejidad: 414
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.3
- Superficie del Polo topológico: 82.8Ų
A2A receptor antagonist 1 Información de Seguridad
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
A2A receptor antagonist 1 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-6940-1mg |
A2A receptor antagonist 1 |
443103-97-7 | 99.96% | 1mg |
$80.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46078-50mg |
A2A receptor antagonist 1 |
443103-97-7 | 98% | 50mg |
¥5616.00 | 2023-09-08 | |
ChemScence | CS-6940-5mg |
A2A receptor antagonist 1 |
443103-97-7 | 99.96% | 5mg |
$120.0 | 2022-04-27 | |
MedChemExpress | HY-102024-10mM*1mLinDMSO |
A2A receptor antagonist 1 |
443103-97-7 | 99.96% | 10mM*1mLinDMSO |
¥680 | 2022-02-25 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46078-10mg |
A2A receptor antagonist 1 |
443103-97-7 | 98% | 10mg |
¥1426.00 | 2023-09-08 | |
MedChemExpress | HY-102024-10mg |
A2A receptor antagonist 1 |
443103-97-7 | 99.96% | 10mg |
¥1600 | 2024-04-18 | |
A2B Chem LLC | AX64588-1mg |
A2A receptor antagonist 1 |
443103-97-7 | 95% | 1mg |
$74.00 | 2024-04-20 | |
A2B Chem LLC | AX64588-500mg |
A2A receptor antagonist 1 |
443103-97-7 | 95% | 500mg |
$1198.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46078-5mg |
A2A receptor antagonist 1 |
443103-97-7 | 98% | 5mg |
¥891.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46078-1mg |
A2A receptor antagonist 1 |
443103-97-7 | 98% | 1mg |
¥623.00 | 2023-09-08 |
A2A receptor antagonist 1 Literatura relevante
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
443103-97-7 (A2A receptor antagonist 1) Productos relacionados
- 1228665-90-4(4-Chloro-5-fluoro-3-iodo-1h-pyrrolo2,3-bpyridine)
- 77978-73-5(2-4-(Methoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-ylacetic Acid)
- 856164-59-5(3-(2,4-dimethoxyphenyl)oxolane-2,5-dione)
- 894026-68-7(3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(oxolan-2-yl)methylurea)
- 386715-42-0(5-oxo-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinoline-6-carboxylic acid)
- 139742-71-5(tert-butyl N-(2-nitrothiophen-3-yl)carbamate)
- 2201772-57-6(6-methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one)
- 536712-08-0(ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}propanoate)
- 2580230-39-1(tert-butyl 2-3-(4-hydroxyphenyl)propanamidoacetate)
- 1551493-44-7(5-Cyclopentyl-1-methyl-1H-1,2,4-triazol-3-amine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:443103-97-7)A2A receptor antagonist 1

Pureza:99%/99%
Cantidad:10mg/25mg
Precio ($):211.0/359.0
atkchemica
(CAS:443103-97-7)A2A receptor antagonist 1

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe